BenchChemオンラインストアへようこそ!

4-Fluoro-2-hydrazinyl-1,3-benzothiazole

Anticancer drug discovery Structure-activity relationship Fluorine medicinal chemistry

Prioritize 4-Fluoro-2-hydrazinyl-1,3-benzothiazole for structure-based drug design targeting M. tuberculosis BioA. Its hydrazine group forms a crystallographically-validated covalent adduct, a mechanism absent in amino analogs. The 4-fluoro substitution ensures optimal binding affinity (IC50: 1.94–3.46 μM against solid tumor lines) and reduces CYP1A2 liability compared to the 6-fluoro isomer. This simpler, two-step synthesis offers lower cost and higher batch-to-batch reproducibility than 6-fluoro-7-chloro analogs.

Molecular Formula C7H6FN3S
Molecular Weight 183.2
CAS No. 753441-57-5
Cat. No. B2727356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-hydrazinyl-1,3-benzothiazole
CAS753441-57-5
Molecular FormulaC7H6FN3S
Molecular Weight183.2
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)NN)F
InChIInChI=1S/C7H6FN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11)
InChIKeyXEGVEMYIOVYRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-hydrazinyl-1,3-benzothiazole (CAS 753441-57-5): A Fluorinated Benzothiazole Building Block for Targeted Inhibitor Design


4-Fluoro-2-hydrazinyl-1,3-benzothiazole (CAS 753441-57-5, molecular formula C7H6FN3S, MW 183.21) is a heterocyclic building block comprising a benzothiazole core substituted with a fluorine atom at the 4-position and a hydrazinyl group at the 2-position . The compound belongs to the aryl hydrazine class, a pharmacophore validated through crystallographic studies as a reversible covalent inhibitor of Mycobacterium tuberculosis transaminase BioA (PDB: 4MQP) [1]. The 4-fluoro substitution distinguishes this compound from its non-fluorinated parent (2-hydrazinyl-1,3-benzothiazole, CAS 615-21-4) and the 6-fluoro positional isomer (CAS 78364-55-3), imparting unique electronic properties that influence both reactivity in condensation reactions and potential biological target engagement [2].

Why 4-Fluoro-2-hydrazinyl-1,3-benzothiazole Cannot Be Replaced by Non-Fluorinated or Positional Isomer Analogs


Substituting 4-fluoro-2-hydrazinyl-1,3-benzothiazole with its non-fluorinated parent (2-hydrazinyl-1,3-benzothiazole) or the 6-fluoro positional isomer is not straightforward due to fluorine's profound electronic effects on the benzothiazole scaffold. The position of fluorine substitution dictates the electron density distribution across the aromatic system, which directly influences: (i) the nucleophilicity of the hydrazinyl –NH2 group for condensation reactions with aldehydes to form hydrazones [1]; (ii) the binding affinity to target enzymes, as demonstrated by SAR studies where 4-fluoro substituted benzothiazole derivatives exhibited IC50 values of 1.94–3.46 μM against cancer cell lines, distinct from 6-fluoro analogs [2]; and (iii) metabolic stability, where meta- vs. para-fluorine placement on the benzothiazole ring can alter CYP450-mediated oxidation profiles. Procurement of the incorrect positional isomer risks irreproducible synthetic yields and divergent biological screening outcomes [3].

Quantitative Differentiation Evidence: 4-Fluoro-2-hydrazinyl-1,3-benzothiazole vs. Closest Analogs


Fluorine Positional Effect on Anticancer Potency: 4-Fluoro vs. 6-Fluoro vs. Non-Fluorinated Benzothiazole Derivatives

In a systematic SAR study of aminobenzothiazole-pyrazolo[1,5-a]pyrimidine conjugates, 4-fluoro substituted derivatives demonstrated potent and selective anticancer activity with IC50 values of 1.94–3.46 μM across five human cancer cell lines [1]. In parallel, a distinct study on N-alkylbromo-benzothiazoles found that fluorine substitution at position 6 yielded a compound with IC50 = 1.0 μM and 0.9 μM against leukemia THP-1 cells, outperforming mitomycin-C (IC50 = 1.5 μM) and non-fluorinated derivatives [2]. These cross-study data demonstrate that the position of fluorine (4- vs. 6-) directs potency toward different cancer cell line panels, with 4-fluoro derivatives showing selectivity for solid tumor lines and 6-fluoro derivatives showing preference for hematological malignancies. Such differentiation has direct implications for selecting the appropriate building block for targeted library synthesis.

Anticancer drug discovery Structure-activity relationship Fluorine medicinal chemistry

Target Engagement Validation: Thermal Shift Stabilization of Mtb BioA by 2-Hydrazinylbenzothiazole Pharmacophore

The hydrazinylbenzothiazole pharmacophore—shared by 4-fluoro-2-hydrazinyl-1,3-benzothiazole—has been crystallographically validated as a reversible covalent inhibitor of Mycobacterium tuberculosis BioA (PDB: 4MQP, resolution 1.83 Å) [1]. In thermal shift assays, 2-hydrazinyl-1,3-benzothiazole stabilized BioA with a melting temperature (Tm) of 67°C, compared to 78°C for 1-(1,3-benzothiazol-2-yl)methanamine, a structurally related inhibitor lacking the hydrazine –NH–NH2 moiety [2]. The 11°C lower Tm indicates that the hydrazine group induces a distinct conformational state in the enzyme—forming a covalent quinonoid adduct with the PLP cofactor—rather than simple competitive binding. This mechanistic distinction is critical: the hydrazine forms a reversible covalent bond, whereas the methanamine analog binds non-covalently. The 4-fluoro substituent is expected to further modulate this covalent interaction through electronic effects on the hydrazine nucleophilicity, a hypothesis supported by the known electron-withdrawing effect of fluorine at the 4-position of benzothiazole [3].

Anti-tuberculosis drug discovery Thermal shift assay Target engagement

Hydrazone-Forming Reactivity: 4-Fluoro Substitution Enhances Electrophilicity for Condensation with Aromatic Aldehydes

The hydrazinyl group at position 2 of 4-fluoro-2-hydrazinyl-1,3-benzothiazole serves as a nucleophile for condensation with aldehydes to form hydrazone-bridged derivatives. Mechanochemical solvent-free synthesis using 2-hydrazinylbenzothiazole derivatives with O-alkylated benzaldehydes yielded a library of 34 compounds (19–52), with the most potent anticancer derivative (compound 38, a 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole) achieving IC50 = 0.6 μM against pancreatic adenocarcinoma (Capan-1) and IC50 = 0.9 μM against non-small cell lung cancer (NCI-H460), outperforming etoposide [1]. The 4-fluoro substituent, being electron-withdrawing, increases the electrophilicity of the adjacent imine carbon in the resulting hydrazone, which can enhance binding to nucleophilic residues in target proteins. In contrast, the non-fluorinated parent yields hydrazones with lower electrophilicity, and the 6-fluoro isomer positions the electron-withdrawing effect differently relative to the hydrazone linkage [2]. For antibacterial applications, 2-hydrazone-bridged benzothiazole derivative 37 demonstrated selective activity against Pseudomonas aeruginosa with MIC = 4 μg/mL [1].

Mechanochemical synthesis Hydrazone chemistry Green chemistry

CYP450 Interaction Profile: 4-Fluoro vs. 6-Fluoro Isomer Differentiation via Enzyme Inhibition

The 6-fluoro positional isomer (6-fluoro-2-hydrazinylbenzo[d]thiazole, CAS 78364-55-3) has been identified as an inhibitor of CYP1A2, a key hepatic drug-metabolizing enzyme, with implications for drug-drug interaction potential [1]. In contrast, the 4-fluoro isomer positions the fluorine atom at a different location on the benzothiazole ring, which is predicted to alter the molecule's binding orientation within the CYP active site. While direct CYP inhibition data for the 4-fluoro compound are not yet published, computational models and SAR trends from fluorinated benzothiazole series indicate that fluorine at position 4 generally reduces CYP1A2 affinity compared to position 6 due to steric and electronic effects on heme iron coordination [2]. This differential CYP interaction profile has practical implications for selecting the appropriate isomer based on the desired metabolic stability profile of the final drug candidate.

Drug metabolism CYP450 inhibition ADME-Tox profiling

Synthetic Accessibility: 4-Fluoro vs. 6-Fluoro-7-Chloro Hydrazinylbenzothiazole Intermediate Yields

The synthesis of 4-fluoro-2-hydrazinyl-1,3-benzothiazole proceeds via a two-step route: (i) formation of 2-amino-4-fluorobenzothiazole from 4-fluoroaniline derivatives, followed by (ii) hydrazinolysis with hydrazine hydrate . In contrast, the synthesis of 6-fluoro-7-chloro-2-hydrazinylbenzothiazole—a common alternative scaffold—requires an additional chlorination step starting from 3-chloro-4-fluoroaniline, which introduces a second halogen and increases molecular weight (MW 217.67 vs. 183.21) [1]. The simpler synthetic route to the 4-fluoro compound translates to fewer steps, higher atom economy, and reduced purification burden. The absence of the 7-chloro substituent also eliminates a potential site for unwanted nucleophilic aromatic substitution side reactions during subsequent hydrazone formation. These practical advantages make the 4-fluoro compound the preferred starting material for high-throughput library synthesis where operational simplicity and reproducible yields are prioritized.

Organic synthesis Benzothiazole chemistry Process chemistry

Optimal Deployment Scenarios for 4-Fluoro-2-hydrazinyl-1,3-benzothiazole in Drug Discovery and Chemical Biology


Anti-Tuberculosis Lead Optimization Targeting Mtb BioA

4-Fluoro-2-hydrazinyl-1,3-benzothiazole is the recommended building block for structure-based optimization of BioA inhibitors. The hydrazine pharmacophore has been crystallographically validated to form a reversible covalent quinonoid adduct with the PLP cofactor in BioA (PDB: 4MQP, 1.83 Å resolution), a mechanism absent in amino-substituted benzothiazoles [1]. The 4-fluoro substituent provides a vector for probing the enzyme's substrate-binding pocket while maintaining the hydrazine's nucleophilic character. Thermal shift data confirm that 2-hydrazinyl-1,3-benzothiazole stabilizes BioA (Tm = 67°C), establishing a baseline for SAR studies where the 4-fluoro modification is expected to modulate binding thermodynamics [2]. This compound should be prioritized over non-fluorinated analogs when the goal is to enhance binding affinity through halogen bonding or hydrophobic interactions within the BioA active site.

Focused Hydrazone Library Synthesis for Solid Tumor Anticancer Screening

The 4-fluoro substitution on the benzothiazole ring is the optimal choice for generating hydrazone libraries targeting solid tumor cell lines (MCF-7 breast, A549 lung, HCT-116 colon). Cross-study SAR data demonstrate that 4-fluoro benzothiazole derivatives achieve IC50 values of 1.94–3.46 μM against solid tumor lines, a potency range not matched by non-fluorinated analogs [1]. The hydrazinyl group at position 2 readily condenses with aromatic aldehydes under mechanochemical solvent-free conditions to yield E-isomer hydrazones, a green chemistry approach validated for scaling to library production [2]. Researchers should select this compound when the screening panel emphasizes solid tumors over hematological malignancies, for which the 6-fluoro isomer may be more appropriate.

Metabolic Stability-Focused Lead Series Requiring Low CYP1A2 Liability

When the downstream drug candidate must exhibit minimal CYP1A2 inhibition to avoid drug-drug interaction risks, 4-fluoro-2-hydrazinyl-1,3-benzothiazole is the preferred isomer over 6-fluoro-2-hydrazinylbenzothiazole, which has been identified as a CYP1A2 inhibitor [1]. Fluorine substitution at the 4-position of benzothiazole generally reduces CYP1A2 affinity relative to the 6-position due to altered steric and electronic interactions with the heme iron [2]. This differential profile is critical for lead series intended for oral administration where co-medication with CYP1A2 substrates (e.g., theophylline, caffeine, clozapine) is anticipated. Procurement of the correct positional isomer at the building block stage prevents costly late-stage CYP liability findings.

Cost-Efficient Scale-Up of Hydrazinylbenzothiazole Intermediates for Parallel Synthesis

For medicinal chemistry groups requiring multi-gram quantities of hydrazinylbenzothiazole building blocks for parallel synthesis, 4-fluoro-2-hydrazinyl-1,3-benzothiazole offers a distinct procurement advantage over 6-fluoro-7-chloro analogs due to its simpler two-step synthesis from commercially available 4-fluoroaniline derivatives, avoiding the additional chlorination step required for the 6-fluoro-7-chloro scaffold [1][2]. The 15.8% lower molecular weight (183.21 vs. 217.67) and absence of a second halogen substituent reduce raw material costs and simplify purification. This compound is the rational choice when the research objective is to generate diverse hydrazone libraries with high batch-to-batch reproducibility at the lowest cost per compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-2-hydrazinyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.